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Get Quote

Molecular Foundation and Mechanism

(DHQD)2PYR is synthesized from dihydroquinidine (DHQD), with its dimeric structure connected by a

2,5-diphenylpyrimidine bridge [1] [2] [3]. The catalyst's effectiveness stems from a dual activation

mechanism where its tertiary amine deprotonates the pronucleophile to generate a chiral cation, while the

rigid scaffold creates a defined chiral pocket to orient the reaction partners [4] [5].
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Figure 1: The (DHQD)2PYR dual activation mechanism creates a chiral ion pair for stereocontrolled

addition.
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(DHQD)2PYR is a versatile catalyst for multiple reaction classes. The following table summarizes its

performance in key transformations:

Reaction Type Example Substrates
Typical
Yield
(%)

Typical
ee (%)

Key
Experimental
Conditions

Citation

Michael Addition 3-Prochiral oxindoles to

1,4-naphthoquinones

45 -

97%

Up to

83%

20 mol% catalyst,

EtOAc, 0 °C, 5-9
days [4]

[4]

Allylic C-C Bond
Formation

Alkylidene malononitriles
to nitroalkenes

82 -
99%

Up to
98%

10 mol% catalyst,
acetone or

EtOAc, -40 °C [5]

[5]

Semi-Pinacol
Rearrangement

Fluorination/Semi-pinacol 29 -

73%

36 -

90%

10-20 mol%

catalyst, NSFI, 10
°C [1]

[1]

α-Amination α-Hydroxycyclobutanones
with benzylamines

Up to
94%

Up to
87:13

e.r.

Catalyst in 1,4-
dioxane, room

temperature [1]

[1]

Application Highlights:

Michael Additions: (DHQD)2PYR effectively catalyzes the addition of unprotected 3-prochiral
oxindoles to 1,4-naphthoquinones for synthesizing chiral 3,3-diaryloxindoles, pharmaceutically

relevant structures [4].
Allylic Alkylation: The catalyst enables γ-selective allylic C–C bond formation between alkylidene

malononitriles and nitroalkenes with excellent diastereo- and enantiocontrol [5].
Stereodivergent Synthesis: Using the quasi-enantiomeric catalyst (DHQ)2PYR provides access to

the opposite enantiomer of the product, allowing synthesis of both stereoisomers from the same
starting materials [1] [5].

Detailed Experimental Protocols
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Protocol 1: Catalytic Asymmetric Michael Addition [4]

This procedure describes the reaction between 3-phenyloxindole and 1,4-naphthoquinone.

Reaction Setup: In a vial, combine 3-phenyloxindole (0.10 mmol), 1,4-naphthoquinone (0.10 mmol),

and (DHQD)2PYR (20 mol%) in anhydrous ethyl acetate (EtOAc).
Reaction Execution: Stir the reaction mixture at 0 °C and monitor by TLC until completion (typically

5-9 days).
Work-up: After reaction completion, concentrate the mixture under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the
product.

Analysis: Determine enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Allylic C–C Bond
Formation [5]

This procedure is for the reaction between an alkylidene malononitrile and trans-β-nitrostyrene.

Reaction Setup: Charge a reaction vessel with alkylidene malononitrile (0.25 mmol), trans-β-

nitrostyrene (0.375 mmol, 1.5 equiv), and (DHQD)2PYR (10 mol%).
Solvent Addition: Add the chosen solvent (e.g., acetone or EtOAc) to achieve a concentration of

0.25 M.
Reaction Execution: Stir the reaction mixture at -40 °C and monitor by TLC or NMR until complete

conversion (typically 20-25 hours).
Work-up and Purification: Directly concentrate the reaction mixture and purify the crude product by

flash chromatography.
Analysis: Determine diastereomeric ratio (dr) by ¹H NMR analysis of the crude mixture and

enantiomeric excess (ee) by CSP-HPLC analysis.

Strategic Insights for Application

Solvent and Temperature Optimization: Performance is highly dependent on solvent and
temperature [5]. Screen solvents like EtOAc, acetone, and CH₂Cl₂ at various temperatures (-40 °C to

room temperature) for optimal results.
Predictable Stereochemistry: The rigid chiral pocket of (DHQD)2PYR consistently produces

products with predictable absolute configuration, while the quasi-enantiomer (DHQ)2PYR provides
access to the mirror-image enantiomer [1] [5].
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Functional Group Tolerance: The catalyst works effectively with unprotected pro-nucleophiles like

oxindoles, simplifying synthetic routes [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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